2-(Benzyloxy)-1-phenylethan-1-one
Overview
Description
2-(Benzyloxy)-1-phenylethan-1-one is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzyloxy group attached to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)-1-phenylethan-1-one can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
2-(Benzyloxy)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving benzyl ethers.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze the cleavage of benzyl ethers. The pathways involved include the formation of reactive intermediates that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)ethanol
- 2-(Benzyloxy)phenol
- 2-(Benzyloxy)acetophenone
Uniqueness
2-(Benzyloxy)-1-phenylethan-1-one is unique due to its specific structural features, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-phenyl-2-phenylmethoxyethanone |
InChI |
InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
MRSDBRAGNWAUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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